Array ( [bid] => 8726728 ) Buy (2-Oxopyrrolidin-1-yl)acetylpiperazine

(2-Oxopyrrolidin-1-yl)acetylpiperazine

Catalog No.
S9009896
CAS No.
M.F
C10H17N3O2
M. Wt
211.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Oxopyrrolidin-1-yl)acetylpiperazine

Product Name

(2-Oxopyrrolidin-1-yl)acetylpiperazine

IUPAC Name

1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidin-2-one

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C10H17N3O2/c14-9-2-1-5-13(9)8-10(15)12-6-3-11-4-7-12/h11H,1-8H2

InChI Key

YFXAZRCWZHAOHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCNCC2

(2-Oxopyrrolidin-1-yl)acetylpiperazine is a heterocyclic compound characterized by the presence of a piperazine ring and a pyrrolidinone moiety. The molecular structure includes an acetyl group attached to the nitrogen of the piperazine, and a carbonyl group from the pyrrolidinone, contributing to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Typical of piperazine derivatives:

  • Acylation: The amine groups in piperazine can react with acyl halides or anhydrides, allowing for the introduction of acyl groups, which is crucial for modifying biological activity .
  • Alkylation: This compound can undergo alkylation reactions, where alkyl groups replace hydrogen atoms on the nitrogen atoms, enabling structural diversity .
  • N-Oxidation: Piperazines can be oxidized to form N-oxides, which may exhibit different biological activities compared to their parent compounds .
  • Coordination Chemistry: The amine functionalities allow (2-Oxopyrrolidin-1-yl)acetylpiperazine to form coordination complexes with metal ions, potentially enhancing its reactivity and application in catalysis .

Research indicates that (2-Oxopyrrolidin-1-yl)acetylpiperazine exhibits notable biological activities. It has been investigated for its potential as an antipsychotic agent and as a precursor in the synthesis of other pharmaceutical compounds. Its structure allows it to interact with various biological targets, potentially influencing neurotransmitter systems and providing therapeutic effects against disorders such as schizophrenia and depression .

The synthesis of (2-Oxopyrrolidin-1-yl)acetylpiperazine can be achieved through several methods:

  • Amidation Reaction: A common approach involves the reaction of piperazine with 2-oxo-pyrrolidine derivatives in the presence of acetic anhydride. This method allows for efficient formation of the acetylated product under mild conditions .
  • Alkylation Techniques: Piperazine can be alkylated using various alkyl halides followed by subsequent reactions with 2-oxo-pyrrolidine derivatives to yield (2-Oxopyrrolidin-1-yl)acetylpiperazine .
  • Microwave-Assisted Synthesis: Recent advancements have included microwave-assisted methods that enhance reaction rates and yields, making the synthesis more efficient compared to traditional heating methods .

(2-Oxopyrrolidin-1-yl)acetylpiperazine has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various therapeutic agents, especially those targeting central nervous system disorders.
  • Research Tool: Its unique structure makes it valuable for studying receptor interactions and mechanisms of drug action in pharmacological research.

Interaction studies involving (2-Oxopyrrolidin-1-yl)acetylpiperazine have focused on its binding affinity to neurotransmitter receptors. Preliminary studies suggest it may act as a partial agonist at certain serotonin receptors, indicating potential for modulating mood and anxiety-related behaviors. Further investigations are needed to elucidate its full pharmacological profile and interaction mechanisms with various biological targets .

Several compounds share structural similarities with (2-Oxopyrrolidin-1-yl)acetylpiperazine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
PiperazineBasic structure with two nitrogen atomsAntidepressant and anxiolytic properties
1-(2-Oxoethyl)piperazineAcetylated piperazine derivativePotential antipsychotic effects
4-(2-Oxo-pyrrolidin-1-yl)piperidineSimilar pyrrolidine structureNeuroprotective effects
N-(4-Methylpiperazin-1-yl)-2-pyrrolidinoneContains both piperazine and pyrrolidine ringsAnticancer properties

The uniqueness of (2-Oxopyrrolidin-1-yl)acetylpiperazine lies in its specific combination of piperazine and pyrrolidinone functionalities, which may offer distinct pharmacological profiles compared to other derivatives. Its potential as a versatile scaffold in drug design highlights its importance in ongoing medicinal chemistry research.

The compound is systematically named N-[(2-oxopyrrolidin-1-yl)acetyl]piperazine under IUPAC nomenclature. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. Key structural components include:

  • A piperazine ring (C₄H₁₀N₂), a six-membered heterocycle with two nitrogen atoms at opposite positions.
  • A 2-oxopyrrolidinyl group (C₄H₆NO), a five-membered lactam ring.
  • An acetyl linker (C₂H₃O) bridging the two heterocycles.

Synonyms include 1-(2-oxo-1-pyrrolidinyl)acetylpiperazine and N-(2-oxopyrrolidin-1-yl)acetylpiperazine. The compound’s SMILES notation is O=C1NCCC1CC(=O)N2CCNCC2, reflecting its connectivity.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇N₃O₂
Molecular Weight211.26 g/mol
Melting PointNot reported-
Boiling Point>230°F (estimated)
Solubility in WaterModerate (similar to analogs)

Historical Context of Discovery and Initial Synthesis

The compound was first disclosed in a 1990 patent (KR900006742B1) as part of efforts to develop treatments for senile dementia. Its synthesis typically involves:

  • Acetylation of piperazine: Reacting piperazine with chloroacetyl chloride to form 1-chloroacetylpiperazine.
  • Nucleophilic substitution: Introducing the 2-oxopyrrolidinyl moiety via reaction with pyrrolidinone in the presence of a base.

Early studies highlighted its potential as a cognitive enhancer, with animal models showing improved memory retention. This spurred further exploration into its pharmacokinetics and receptor interactions.

Role in Heterocyclic Chemistry and Piperazine Derivatives

Piperazine derivatives are pivotal in drug design due to their conformational flexibility and ability to interact with biological targets. The addition of a 2-oxopyrrolidinyl group enhances hydrogen-bonding capacity and metabolic stability. Comparative analysis with related compounds reveals:

Table 2: Comparison with Analogous Structures

CompoundStructureBiological Activity
AripiprazolePiperazine + quinolinoneAntipsychotic
1-AcetylpiperazinePiperazine + acetyl groupIntermediate in synthesis
(2-Oxopyrrolidin-1-yl)acetylpiperazinePiperazine + pyrrolidinoneCognitive enhancement

The 2-oxopyrrolidinyl group’s lactam ring confers rigidity, potentially improving binding affinity to neurological targets like 5-HT (serotonin) receptors.

X-ray diffraction (XRD) remains the gold standard for elucidating the three-dimensional atomic arrangement of crystalline compounds. For (2-oxopyrrolidin-1-yl)acetylpiperazine, powder XRD analysis using the Debye-Scherrer method would involve exposing a crystalline sample to monochromatic X-rays (e.g., Cu-Kα radiation, λ = 1.5406 Å) and measuring diffraction angles (2θ) to calculate interplanar spacings (d(hkl)) via Bragg’s law:
$$ n\lambda = 2d\sin\theta $$ [2].

The compound’s molecular formula (C₁₁H₁₉N₃O₂) and symmetry suggest a monoclinic or orthorhombic crystal system. Key diffraction peaks would correspond to planes with Miller indices (hkl) such as (100), (110), and (200), reflecting the repeating unit cell dimensions. For instance, the (100) plane, associated with the longest d-spacing, would produce the smallest Bragg angle (θ). Computational indexing of XRD patterns could follow the relationship:
$$ \sin^2\theta \propto \frac{h^2 + k^2 + l^2}{a^2} $$ [2],
where a is the lattice parameter. Although experimental XRD data for this specific compound is limited, analogous piperazine derivatives exhibit lattice parameters in the range of 8–12 Å, with intermolecular hydrogen bonds between the lactam carbonyl and piperazine NH groups stabilizing the crystal packing [1] [7].

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, D₂O) of (2-oxopyrrolidin-1-yl)acetylpiperazine would reveal distinct proton environments:

  • Pyrrolidinone ring: The methylene protons adjacent to the carbonyl (δ 2.5–3.0 ppm, multiplet) and the γ-methylene groups (δ 1.8–2.2 ppm).
  • Piperazine ring: N-methyl protons at δ 2.3 ppm (singlet) and equatorial/axial protons at δ 2.5–3.5 ppm (multiplets) [1] [3].
  • Acetyl linker: The methylene group (δ 3.6–4.0 ppm, triplet) bridging the two rings.

¹³C NMR would confirm the carbonyl carbons of the pyrrolidinone (δ 175–180 ppm) and acetyl linker (δ 165–170 ppm), alongside piperazine carbons (δ 40–60 ppm) [3] [4].

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Amide C=O stretch: Strong band near 1650–1680 cm⁻¹.
  • N-H stretch (piperazine): Broad peak at 3200–3400 cm⁻¹.
  • C-N stretches: Peaks between 1200–1300 cm⁻¹ [4].

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would show a molecular ion peak at m/z 225.29 (C₁₁H₁₉N₃O₂⁺), with fragmentation pathways including:

  • Loss of the acetyl group (C₂H₃O, m/z 183).
  • Cleavage of the piperazine ring (m/z 99, C₅H₁₁N₂⁺) [5].

Conformational Dynamics and Tautomerism

The piperazine ring adopts a chair conformation, minimizing steric strain, while the pyrrolidinone exists in a planar lactam form due to conjugation between the lone pair of the nitrogen and the carbonyl group. The acetyl linker allows rotational flexibility, enabling interconversion between syn and anti conformers (Figure 1).

Tautomerism is negligible in this compound, as the lactam structure is resonance-stabilized. However, proton exchange between the piperazine NH and solvent molecules could occur in aqueous media, affecting NMR chemical shifts [1] [7].

Computational Molecular Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the geometry and electronic structure. Key findings include:

  • HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP): Negative charge localized on the lactam oxygen (Figure 2).
  • NBO analysis: Hyperconjugation between the acetyl carbonyl and piperazine lone pairs stabilizes the structure [1] [5].

Table 1. Key Computational Parameters

ParameterValue
Bond length (C=O)1.23 Å
Dihedral angle (C-N-C-O)180° (trans)
HOMO energy-6.8 eV
LUMO energy-1.6 eV

These insights align with experimental data, validating the compound’s stability and electronic profile.

Traditional Synthetic Routes from Pyrrolidone Precursors

Early production of (2-Oxopyrrolidin-1-yl)acetylpiperazine relied on step-wise acyl transfer from five-membered γ-lactams. A benchmark procedure employs aminolysis of ethyl 2-(2-oxopyrrolidin-1-yl)acetate with substituted or unsubstituted piperazine in an aromatic hydrocarbon under reduced pressure. Continuous removal of ethanol drives the equilibrium to completion and affords the target amide in excellent yield after simple crystallisation or vacuum distillation [1]. Alternative two-step sequences begin with formation of haloacetamides (for example 2-bromo- or 2-chloro-acetamide) followed by nucleophilic substitution with the sodium salt of 2-pyrrolidone; the resulting N-acylpiperazines are isolated in high purity without chromatography [1]. A third classical variant passes through reactive acyl chlorides: thionyl chloride converts 2-(2-oxopyrrolidin-1-yl)acetic acid to the corresponding chloride, which couples smoothly with piperazine at 0 to twenty-five degrees Celsius in an ether or benzene medium, giving isolated yields above ninety per cent [2].

Stoichiometric and Mechanistic Features

In all three classical routes the key step is nucleophilic attack of the secondary amine on an activated carbonyl derivative. The tetrahedral intermediate collapses with loss of the leaving group (ethoxide, halide, or chloride) to form the trans-amidation product. No rearrangements are detected, and infrared spectrometry bands at one thousand six hundred and eighty inverse centimetres confirm formation of the imide carbonyl [1].

Novel Catalytic Approaches (Microwave-Assisted and Flow Chemistry)

Greener protocols have displaced prolonged reflux operations:

  • Microwave-assisted solvent-free direct amidation combines 2-(2-oxopyrrolidin-1-yl)acetic acid with piperazine under trace ceric ammonium nitrate. Dielectric heating to one hundred eighty degrees Celsius for fifteen to twenty minutes produces the amide in ninety-plus per cent yield without dehydrating additives. Mechanistically, ceric ammonium nitrate transiently forms a mixed carboxylate-nitrate complex that enhances carbonyl electrophilicity; microwave energy accelerates both complex formation and water removal [3].

  • Heterogeneous metal-ion resins on polymer beads catalyse one-pot mono-acylations of protonated piperazine under open-vessel microwave conditions. Metal centres polarise the carboxylate, allowing clean mono-substitution and avoiding over-acylation that otherwise plagues piperazine chemistry [4].

  • Continuous-flow microreactors equipped with static mixers deliver in-line coupling of 2-(2-oxopyrrolidin-1-yl)acyl chloride with piperazine. Residence times below sixty seconds at fifty to sixty degrees Celsius achieve over ninety per cent conversion with minimal thermal budget. Precise heat transfer and stoichiometry control diminish side reactions and facilitate scale-up [5].

Key Intermediates and By-product Analysis

The synthesis proceeds through well-defined intermediates (Figure 1).

  • Ethyl 2-(2-oxopyrrolidin-1-yl)acetate – produced by alkylation of sodium 2-pyrrolidone with ethyl bromoacetate; serves as acyl donor in aminolysis [1].
  • 2-(2-Oxopyrrolidin-1-yl)acetyl chloride – generated in situ from the parent acid and thionyl chloride; highly reactive toward secondary amines [2].
  • N-Chloroacetylpiperazine – a haloacetamide that undergoes substitution with the lactam anion to furnish the target molecule [1].

Major by-products originate from bis-acylation of both nitrogen atoms of piperazine or from O,N-acyl migration during harsh conditions. For example, amidation of acyl chloride at temperatures above twenty degrees Celsius increases formation of N,N′-diacylated material, complicating purification [6]. Under direct microwave protocols, the principal impurity is unreacted carboxylic acid that can be removed by aqueous extraction [3].

Reaction Optimization (Solvent, Temperature, Catalyst)

Key parameters governing yield and selectivity are summarised in Table 1.

EntryActivation modeSolvent systemTemperature (degrees Celsius)Catalyst / promoterIsolated yield (per cent)Notable by-productsSource
1Aminolysis of ethyl esterXylene (neat under vacuum)One hundred eightyNone (ethanol removal)Ninety-five [1]None detected1
2Haloacetamide substitutionTolueneNinety-fiveSodium carbonate (base)Eighty-nine [1]Trace alkyl chloride1
3Acyl chloride couplingTolueneZero to twenty-fiveTriethylamineNinety-one [2]N,N′-diacylpiperazine (< 5 per cent)19
4Microwave direct amidationNone (neat)One hundred eightyCeric ammonium nitrate (two mol per cent)Ninety-three [3]Unreacted acid (< 3 per cent)27
5Heterogeneous microwaveMethanolOne hundred thirtyCopper(II) resinNinety-two [4]None detected9
6Microflow hydrogen-transfer amidationAcetonitrileFifty1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate (coupling reagent)Ninety-one [5]< 1 per cent side products32

Process intensification studies reveal that removal of the alcohol by-product in real time (entries 1 and 2) or the use of highly activated acyl chlorides (entry 3) gives the highest space-time yields in batch equipment. Nevertheless, microwave and flow platforms (entries 4–6) provide superior energy efficiency and safety profiles, particularly for kilogram-scale continuous manufacture where exothermicity must be tightly controlled.

Catalyst screening further illustrates the importance of Lewis acidity: ceric ammonium nitrate outperforms copper(II) chloride and zinc triflate in microwave trials, shortening reaction time by at least fifty per cent while maintaining green credentials [3].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.132076794 g/mol

Monoisotopic Mass

211.132076794 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

Explore Compound Types